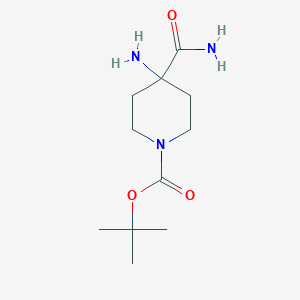

![molecular formula C11H17N3O2 B153437 tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 374795-76-3](/img/structure/B153437.png)

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

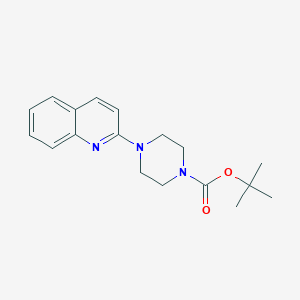

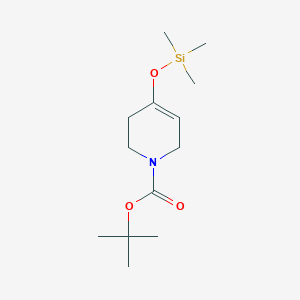

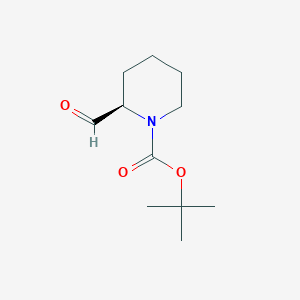

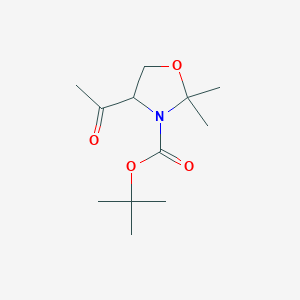

The compound tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a derivative of the pyrazine class, which is a heterocyclic aromatic organic compound. Pyrazines and their derivatives are known for their applications in pharmaceuticals due to their biological activities. The tert-butyl group attached to the pyrazine ring can influence the physical and chemical properties of the compound, potentially making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl substituted pyrazine derivatives can be achieved through various methods. A novel route for the synthesis of related compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, has been developed, which involves a selective Sandmeyer reaction and provides good yields . Another study discusses the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, indicating the versatility of tert-butyl substituted pyrazoles in chemical reactions . Additionally, tert-butyl amides derived from Ugi reactions have been used to synthesize 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the utility of tert-butyl isocyanide as a convertible reagent .

Molecular Structure Analysis

The molecular structure and conformation of tert-butyl substituted pyrazine derivatives have been studied using spectroscopic methods. For instance, the 1H and 13C NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates have been recorded to understand their conformational behavior . Similarly, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated, providing insights into the electronic structure and stability of such molecules .

Chemical Reactions Analysis

Tert-butyl substituted pyrazines can undergo various chemical reactions, which are essential for their application in synthesis. The regioselectivity and reaction media for the synthesis of tert-butyl substituted pyrazoles have been studied, showing that different conditions can lead to the formation of various regioisomers . The electrophilic halogenation and cycloaddition reactions of tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazin derivatives have also been explored, further demonstrating the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrazines are influenced by their molecular structure. The first hyperpolarizability, NBO analysis, and HOMO-LUMO analysis of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, suggest an extended π-electron delocalization over the pyrazine ring, which is responsible for the nonlinearity of the molecule . This indicates that such compounds could have interesting electronic properties, potentially useful in materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Microwave-Assisted Preparation of Dihydropyrazolo[1,5-a]pyrazine-4,7-diones The utility of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate in synthesizing 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones through a microwave-assisted process has been highlighted. This method demonstrates the neighboring-group-assisted cleavage of tert-butylamides and positions TERT-butyl isocyanide as a convertible isocyanide, introducing a new pathway in the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones (Nikulnikov et al., 2009).

Innovations in Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Research has also demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This process leads to the production of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, which, when reacted with alkyl hydrazines, result in mixtures of isomeric pyrazoles. These mixtures can be efficiently separated to yield the target fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating the compound’s significant potential in synthetic organic chemistry (Iminov et al., 2015).

Chemical Modification and Reactivity

Reactivity and Acylation of Pyrazolo[5,1-c][1,2,4]triazines The compound has been used in studies focused on the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives. Specifically, it has been involved in the preparation and acylation of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-ones, revealing valuable insights into the compound's reactivity under various agents (Mironovich & Shcherbinin, 2014).

Dipeptoid Diversity and Ugi Reaction The compound is associated with the Ugi reaction involving pyrazole-3-carboxylic convertible tert-butyl isocyanide. This process has paved the way for the development of a wider diversity of Ugi-type dipeptoids, which are of significant interest in the field of drug discovery and medicinal chemistry (Krasavin & Nikulnikov, 2012).

Structural and Crystallographic Studies

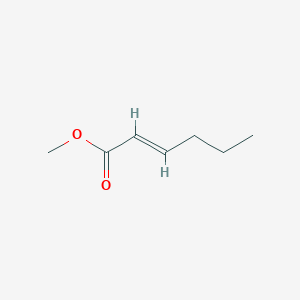

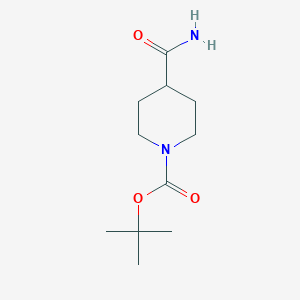

Formation of 1-Methyl-1H-pyrazol-5-yl Substituent The compound's utility has been explored in the formation of a 1-methyl-1H-pyrazol-5-yl substituent. This process involves the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a title compound with a distinct dihedral angle, contributing to the understanding of molecular structures (Richter et al., 2009).

Eigenschaften

IUPAC Name |

tert-butyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-4-5-14-8-12-6-9(14)7-13/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNFMTYTTHEPLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C=NC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620718 |

Source

|

| Record name | tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |

CAS RN |

374795-76-3 |

Source

|

| Record name | tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.